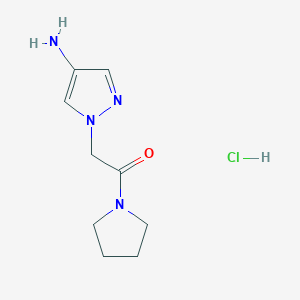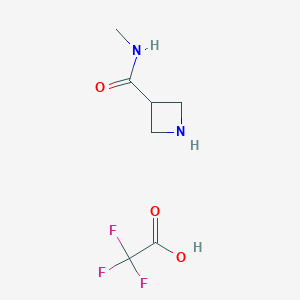
2-(4-Fluoro-benzyl)-4-methyl-morpholine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
2-(4-Fluoro-benzyl)-4-methyl-morpholine-2-carboxylic acid hydrochloride, otherwise known as FMBM-HCl, is a novel compound that has been studied for a variety of scientific research applications. It is a derivative of morpholine, a heterocyclic organic compound, and is composed of a benzyl group attached to the nitrogen atom of the morpholine ring. The hydrochloride salt of the compound is water-soluble and has a melting point of approximately 177°C. FMBM-HCl has been studied for its potential applications in a variety of fields, such as chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of FMBM-HCl is not yet fully understood. However, it is believed that the compound acts as a substrate for enzymes, as well as a ligand for drug targets. The compound binds to proteins and enzymes, which then causes a conformational change in the protein or enzyme. This conformational change can then lead to the activation or inhibition of the protein or enzyme, depending on the nature of the binding.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMBM-HCl are not yet fully understood. However, studies have shown that the compound can bind to proteins and enzymes, which can lead to the activation or inhibition of the protein or enzyme. This can lead to changes in the biochemical and physiological processes of the body, depending on the nature of the binding.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FMBM-HCl in lab experiments include its water solubility, its high melting point, and its stability. Additionally, the compound is relatively inexpensive and easy to synthesize. The main limitation of FMBM-HCl is its low solubility in organic solvents, which can make it difficult to use in some types of experiments.
Zukünftige Richtungen
For FMBM-HCl include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and organic synthesis. Additionally, further research into the mechanism of action of the compound could lead to new insights into the structure and function of proteins and enzymes. Furthermore, further research could also lead to the development of new and improved methods for synthesizing FMBM-HCl. Finally, further research into the structure of the compound could lead to the development of new analogues with improved properties.
Wissenschaftliche Forschungsanwendungen
FMBM-HCl has been studied for its potential applications in a variety of scientific research fields. It has been used as a substrate in biochemistry studies, as a ligand in drug discovery, and as a catalyst in organic synthesis. In biochemistry, FMBM-HCl has been used to study the binding of small molecules to proteins, as well as to study the structure and function of enzymes. In drug discovery, FMBM-HCl has been used to study the binding of small molecules to receptors, as well as to study the structure and function of drug targets. In organic synthesis, FMBM-HCl has been used as a catalyst in the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4-methylmorpholine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3.ClH/c1-15-6-7-18-13(9-15,12(16)17)8-10-2-4-11(14)5-3-10;/h2-5H,6-9H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUJXPOGHUJBNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)(CC2=CC=C(C=C2)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-benzyl)-4-methyl-morpholine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B1402415.png)



![1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402422.png)
![[2,4']Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride](/img/structure/B1402423.png)

![4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402426.png)
![1-(3-Pyrrolidin-2-yl-5,6-dihydro-8H-[1,2,4]triazolo-[4,3-a]pyrazin-7-yl)-ethanone dihydrochloride](/img/structure/B1402427.png)



![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride](/img/structure/B1402432.png)
